2-ethoxy-N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)benzamide
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Overview
Description
2-ETHOXY-N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with ethoxy, furan-2-ylmethyl, and 4-methoxyphenylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-ETHOXY-N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-ETHOXY-N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-ETHOXY-N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The exact mechanism can vary depending on the context of its application .
Comparison with Similar Compounds
Similar Compounds
2-ETHOXY-N-[(THIOPHEN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE: Similar structure but with a thiophene ring instead of a furan ring.
2-ETHOXY-N-[(PYRIDIN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE: Contains a pyridine ring instead of a furan ring.
Uniqueness
The presence of the furan ring in 2-ETHOXY-N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different heterocyclic rings .
Properties
Molecular Formula |
C22H23NO4 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-ethoxy-N-(furan-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C22H23NO4/c1-3-26-21-9-5-4-8-20(21)22(24)23(16-19-7-6-14-27-19)15-17-10-12-18(25-2)13-11-17/h4-14H,3,15-16H2,1-2H3 |
InChI Key |
WMWXNIBSSYTPCX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N(CC2=CC=C(C=C2)OC)CC3=CC=CO3 |
Origin of Product |
United States |
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